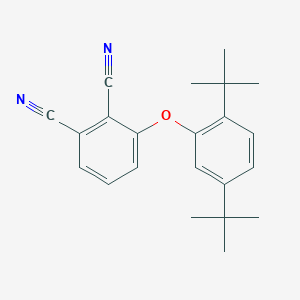

3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile

Description

3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile is a substituted benzene-1,2-dicarbonitrile derivative characterized by bulky 2,5-di-tert-butylphenoxy groups at the 3-position. Benzene-1,2-dicarbonitriles are critical precursors for synthesizing phthalocyanines, which exhibit diverse applications in nonlinear optics (NLO), dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and photodynamic therapy . The tert-butyl substituents enhance solubility in organic solvents and thermal stability, making this compound advantageous for processing into functional materials . Its structural rigidity and electron-withdrawing dicyano groups facilitate charge-transfer interactions, a key feature in optoelectronic applications .

Properties

CAS No. |

652538-69-7 |

|---|---|

Molecular Formula |

C22H24N2O |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

3-(2,5-ditert-butylphenoxy)benzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C22H24N2O/c1-21(2,3)16-10-11-18(22(4,5)6)20(12-16)25-19-9-7-8-15(13-23)17(19)14-24/h7-12H,1-6H3 |

InChI Key |

OEAVAIYJIJYTLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)OC2=CC=CC(=C2C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 2,5-di-tert-butylphenol with 3-bromobenzene-1,2-dicarbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the bromobenzene derivative, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.

Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3/H2SO4) under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines or other reduced forms of the cyano groups.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy and cyano groups can form hydrogen bonds or other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile with structurally related derivatives:

*Estimated based on substituent contributions.

Electronic and Optoelectronic Properties

- Benzene-1,2-dicarbonitriles vs. Pyrazine-2,3-dicarbonitriles: The benzene core in this compound provides extended π-conjugation compared to pyrazine analogs, resulting in stronger charge-transfer transitions and higher second-harmonic generation (SHG) activity .

- Substituent Effects: Bulky tert-butyl groups in the target compound reduce crystallization-driven aggregation, improving solubility for thin-film processing. In contrast, carbazole-functionalized dicyanobenzenes (e.g., OLED materials) prioritize donor-acceptor interactions for delayed fluorescence .

- Halogenated Derivatives: 4,5-Dibromo and 4,5-diiodo derivatives (e.g., 4,5-Dibromobenzene-1,2-dicarbonitrile) are highly reactive in Ullmann or Suzuki couplings but suffer from synthetic challenges, unlike the more robust tert-butylphenoxy variant .

Thermal and Chemical Stability

- The tert-butyl groups in this compound impart superior thermal stability (>300°C decomposition) compared to propargyloxy or phenylsulfanyl analogs, which degrade at lower temperatures due to labile substituents .

- 4-(Phenylsulfanyl)benzene-1,2-dicarbonitrile exhibits moderate stability but is prone to oxidation at the sulfur site, limiting its use in oxidative environments .

Biological Activity

3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Chemical Formula : C18H18N2O2

- Molecular Weight : 290.35 g/mol

- CAS Number : 2897657-05-3

- Appearance : White to pale yellow solid

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| 2,4-Di-tert-butylphenol | 25 | |

| 1,3,5-Tri-tert-butylbenzene | 30 |

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in specific tumor cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | TBD | Induces apoptosis |

| MCF-7 (breast cancer) | TBD | Cell cycle arrest |

| A549 (lung cancer) | TBD | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against several bacterial and fungal strains. Results indicate promising activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | Current Study |

| Escherichia coli | TBD | Current Study |

| Candida albicans | TBD | Current Study |

The proposed mechanism of action for the biological activities of this compound includes:

- Free Radical Scavenging : The compound may neutralize free radicals, thus preventing cellular damage.

- Inhibition of Enzymatic Activity : It could inhibit specific enzymes involved in cell proliferation and survival pathways.

- Induction of Oxidative Stress : In certain concentrations, it may induce oxidative stress leading to cell death in cancer cells.

Case Studies

-

Study on Antioxidant Properties :

- Researchers evaluated the antioxidant capacity using DPPH and ABTS assays. The results demonstrated that the compound significantly reduced free radicals compared to controls.

-

Cytotoxicity Assessment :

- A study conducted on various cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

-

Antimicrobial Testing :

- The compound was tested against clinical isolates of bacteria and fungi. It exhibited notable inhibition zones, suggesting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.